molecular formula C7H7Cl2FN2 B15131979 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Cat. No.: B15131979
M. Wt: 209.05 g/mol
InChI Key: CEXQVJMMOGOAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl2FN2 It is characterized by the presence of chlorine and fluorine atoms attached to a pyrimidine ring, along with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4,6-diamino-5-fluoro-2-isopropylpyrimidine can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 4,6-Dichloro-5-fluoropyrimidine
  • 4,6-Dichloro-2-isopropylpyrimidine
  • 5-Fluoro-2-isopropylpyrimidine

Comparison: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C7H7Cl2FN2

Molecular Weight

209.05 g/mol

IUPAC Name

4,6-dichloro-5-fluoro-2-propan-2-ylpyrimidine

InChI

InChI=1S/C7H7Cl2FN2/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,1-2H3

InChI Key

CEXQVJMMOGOAQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=N1)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.